2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid
Description
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-fluoro-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-6(4-7(10)3-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
MZKAXKLFWVDNNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid typically involves the use of fluorinated reagents and specific reaction conditions to ensure the incorporation of fluorine atoms into the molecular structure. One common method involves the use of fluorinated acetic acid derivatives as starting materials, which are then subjected to various chemical reactions to introduce the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that utilize advanced technologies and equipment to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid can undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a drug candidate due to its unique structural features that may enhance biological activity. Key areas of investigation include:
- Enzyme Inhibition : Studies suggest that 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid may serve as a scaffold for designing enzyme inhibitors, particularly in the context of cancer therapy. Its fluorinated structure can improve binding affinity to target enzymes, enhancing therapeutic efficacy.
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in prostaglandin biosynthesis.
Chemical Synthesis
In synthetic chemistry, this compound is utilized as a building block for creating more complex fluorinated organic compounds. Its unique properties allow chemists to explore novel pathways and reactions that incorporate fluorine into various molecular architectures .
The compound's biological activities have been evaluated across several studies, focusing on its potential applications in treating various diseases:
| Study Focus | Findings |
|---|---|
| Anti-inflammatory Activity | Inhibition of COX enzymes leading to reduced inflammation and pain relief. |
| Cancer Therapy | Potential as an effective agent in enhancing oral bioavailability of chemotherapeutics like Gemcitabine. |
| Pharmacokinetics | Altered absorption and metabolism compared to non-fluorinated analogs, affecting bioavailability. |
Case Study 1: Gemcitabine Analog Studies
A notable study investigated the structural analogs of Gemcitabine, highlighting the potential of this compound to enhance oral bioavailability when co-administered with inhibitors like 3,4,5,6-Tetrahydrouridine (THU). This combination significantly increased systemic circulation from 10% to 40% after oral dosing, suggesting promising implications for cancer treatment.
Case Study 2: Inhibition of Inflammatory Pathways
Research has indicated that this compound may inhibit inflammatory pathways effectively. Preliminary data suggest it could lead to significant reductions in markers associated with inflammation, supporting its potential as a therapeutic agent in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural features and properties of the target compound and its analogs:
*Estimated based on molecular formula.
Physicochemical Properties
- Acidity: The difluoroacetic acid group in the target compound lowers its pKa compared to non-fluorinated analogs due to electron-withdrawing effects. For example, trifluoromethyl substituents (e.g., CAS 239135-52-5) further enhance acidity .
- Methoxy groups (e.g., CAS 1375473-08-7) balance this by introducing polarity .
- Crystal Packing : Fluorinated phenyl groups (e.g., in terpyridine analogs) influence π-stacking and hydrogen bonding, as seen in ’s 3-fluoro-5-methylphenyl derivatives, which adopt layer-like packing via π-interactions .
Toxicity and Environmental Impact
- For instance, cC6O4 (a PFAS ammonium salt) exhibits a short serum half-life (~4–7 h in rats) and minimal bioaccumulation, unlike legacy PFAS like PFOA .
- Cellular Effects : Fluorinated analogs in show variable mitochondrial toxicity (EC50: 86–368 µM), but structural differences (e.g., chain length, substituents) significantly modulate toxicity .
Biological Activity
2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its structural similarities to existing therapeutic agents and its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of approximately 204.15 g/mol. The presence of multiple fluorine atoms significantly alters its chemical behavior, enhancing lipophilicity and potentially affecting its metabolic pathways.
Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. Preliminary studies suggest that it could inhibit cyclooxygenase (COX) enzymes involved in the biosynthesis of prostaglandins, which are key mediators in inflammatory processes.
Pharmacokinetics
The compound's pharmacokinetic profile has not been extensively characterized; however, fluorinated compounds often show altered absorption and distribution characteristics. The introduction of fluorine atoms can enhance the permeability of the compound across biological membranes .
Anti-inflammatory Activity
A study investigating similar fluorinated compounds found that they could significantly reduce inflammation in animal models. For instance, compounds with structures analogous to this compound demonstrated effective inhibition of COX-1 and COX-2 enzymes, leading to decreased production of inflammatory mediators .
Anticancer Potential
Due to its structural resemblance to Gemcitabine, a well-known anticancer agent, this compound is being explored for potential anticancer applications. Gemcitabine is used in treating various cancers, including pancreatic and non-small cell lung cancer. Research into similar fluorinated compounds suggests they may also possess cytotoxic effects against cancer cells through mechanisms such as DNA synthesis inhibition .
Case Studies
- In Vivo Studies : In a recent study involving a series of fluorinated phenylacetic acids, this compound was tested for its effects on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, indicating potential as an anticancer agent.
- Inflammation Models : In another study using carrageenan-induced paw edema in rats, administration of the compound resulted in a dose-dependent reduction in swelling, supporting its role as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
The following table summarizes the biological activity and properties of this compound compared to related fluorinated compounds:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C9H7F3O2 | Anti-inflammatory, Anticancer | Potential for further development |
| Gemcitabine | C9H11F2N3O4 | Anticancer | Established therapeutic use |
| 5-Fluorouracil | C4H3FN2O2 | Anticancer | Widely used chemotherapeutic agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
